15-Hexadecanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hexadecanolide is a macrolide compound, specifically a 16-membered lactone. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to by its IUPAC name, 16-methyl-oxacyclohexadecan-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hexadecanolide typically involves the macrolactonization of 15-hydroxyhexadecanoic acid. This can be achieved using the Yamaguchi or Mitsunobu macrolactonization reactions . The process involves the preparation of ®-15-hydroxyhexadecanoic acid from ethyl ®-β-hydroxybutyrate in five steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the production of both enantiomers of the compound .
Chemical Reactions Analysis
Types of Reactions: 15-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted lactones .
Scientific Research Applications
15-Hexadecanolide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 15-Hexadecanolide varies depending on its application:
Comparison with Similar Compounds
15-Hexadecanolide is unique due to its 16-membered lactone ring. Similar compounds include:
Cyclohexadecanolide: Known for its use in the fragrance industry, it has a similar structure but different olfactory properties.
Cyclopentadecanone: Another macrocyclic compound used in perfumery, it differs in ring size and functional groups.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
4459-57-8 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
16-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
InChI Key |
GILZFLFJYUGJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.